

Application Note: High-Efficiency ¹⁵N-Labeling of Recombinant Proteins using Ammonium Bromide ()

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Compound of Interest

Compound Name: Ammonium-15N bromide

CAS No.: 39466-31-4

Cat. No.: B584713

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isotope enrichment using Ammonium Bromide as the sole nitrogen source in E. coli.

Executive Summary & Strategic Rationale

Isotopic labeling of proteins with

is the prerequisite for heteronuclear NMR spectroscopy, specifically for acquiring

HSQC spectra—the "fingerprint" of protein structure.

While Ammonium Chloride (

) is the industry standard for minimal media expression, Ammonium Bromide (

) is a viable alternative often encountered due to supply chain availability or specific counter-ion requirements in biophysical studies.

Critical Technical Distinction: The primary failure mode in substituting these reagents is stoichiometric mismatch. Because the bromide ion (

, MW

79.9) is significantly heavier than the chloride ion (

, MW

35.45), a direct weight-for-weight substitution results in 45% less nitrogen availability, leading to starvation and poor protein yields.

This guide provides a corrected, molarity-normalized protocol to ensure >95% labeling efficiency.

The Biological Mechanism: Nitrogen Assimilation

To optimize labeling, one must understand the pathway. *E. coli* assimilates exogenous ammonium (

) primarily through the Glutamine Synthetase (GS) / Glutamate Synthase (GOGAT) pathway under nitrogen-limited conditions (typical in Minimal Media).

- Entry:

enters the cell via AmtB channels.

- Fixation: GS incorporates

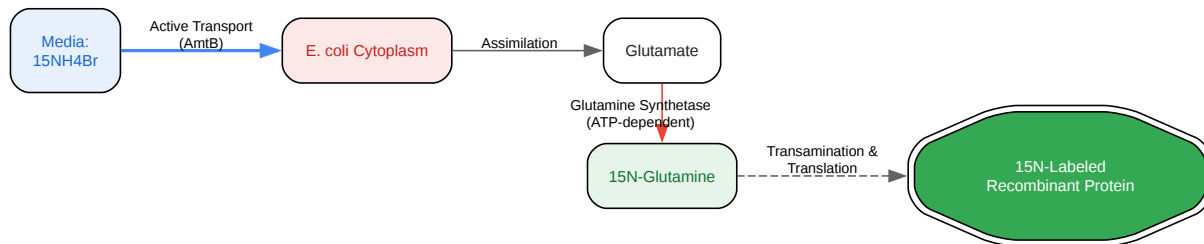
into Glutamate to form

-Glutamine.

- Distribution: The

is transferred to other amino acids via transaminases.

Visualization: Nitrogen Flow & Experimental Logic



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Figure 1: Simplified Nitrogen Assimilation Pathway. The availability of ATP and Carbon (Glucose) is rate-limiting for the GS/GOGAT cycle, emphasizing the need for balanced M9 media.

Materials & Stoichiometry

The Molar Correction Factor

Standard protocols call for 1.0 g/L of

. You must adjust for the molecular weight difference to maintain Nitrogen Molarity (

18.7 mM).

Reagent	Molecular Weight (g/mol)	Standard Conc. (g/L)	Target Nitrogen Molarity
	~54.5	1.0	~18.7 mM
	~99.0	1.82	~18.7 mM

Rule of Thumb: Use 1.8 grams of

for every 1.0 gram of

cited in standard protocols.

M9 Minimal Media Recipe (Per 1 Liter)

scale liter culture.

- Incubate overnight at 37°C, 220 RPM.

Phase 2: Production Scale-Up

- Inoculation: Measure

of the Adaptation Culture. Inoculate your final 1L M9 Media volume to a starting of ~0.05 to 0.1.

- Growth: Incubate at 37°C until

reaches 0.6 – 0.8.

- Note: Growth in M9 is slower than LB. This may take 4–6 hours.

- Induction:

- Cool culture to induction temperature (usually 18°C–25°C for solubility, or 37°C for inclusion bodies).

- Add IPTG (typically 0.5 – 1.0 mM).

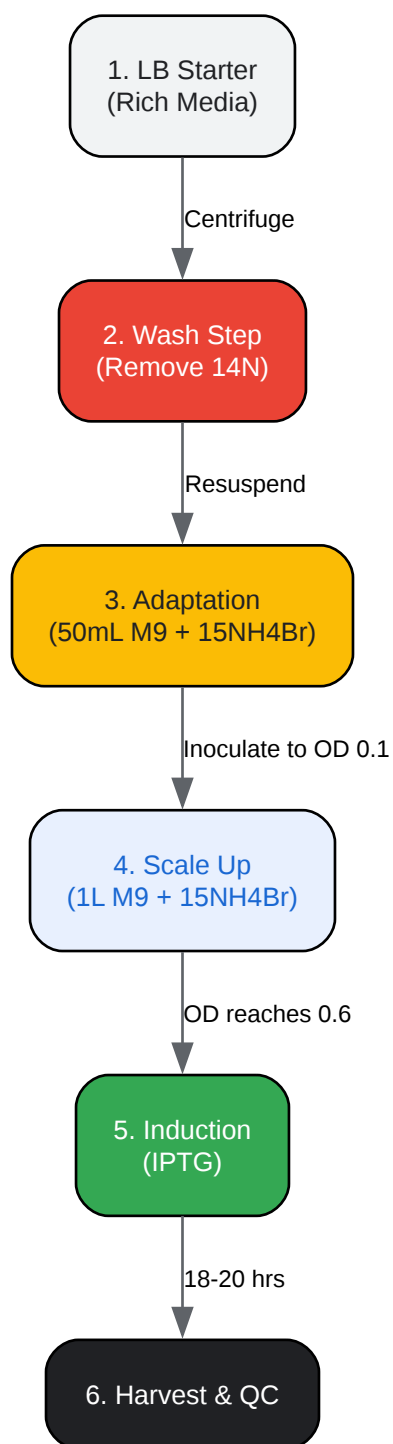
- Incubate for expression (16–20 hours at 18°C; 4–6 hours at 37°C).

Phase 3: Harvest & Purification Considerations

- Harvest: Centrifuge at 5000 x g, 15 min, 4°C.

- Lysis Buffer Note: Since the media contained Bromide, the cell pellet will carry over trace amounts. If your protein is sensitive to halides, ensure your Lysis Buffer has high ionic strength using a non-halide salt (e.g., Sulfate) or simply wash the pellet once with PBS before freezing.

Workflow Visualization



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Figure 2: Step-by-step workflow emphasizing the wash and adaptation steps to ensure isotopic purity.

Quality Control & Validation

Do not proceed to expensive NMR time without validating the labeling.

Mass Spectrometry (Intact Mass)

- Method: MALDI-TOF or ESI-MS.
- Expectation: Calculate the theoretical MW of the unlabeled protein.
- Calculation: The MW should shift by
for every Nitrogen atom in the sequence.
- Acceptance Criteria: >95% efficiency.

HSQC NMR

- Method: Collect a standard HSQC spectrum.
- Success Markers:
 - Dispersion: Peaks should be well-separated (folded proteins).
 - Uniformity: Intensities should be relatively uniform.
 - Count: Number of peaks should roughly match the number of non-proline residues.

Troubleshooting

Issue	Probable Cause	Corrective Action
Low Protein Yield	Bromide Toxicity (Rare)	is more chaotropic than . Reduce induction temp to 18°C to aid folding stability.
Stalled Growth	pH Crash	M9 buffering capacity is limited. Check pH; if < 6.5, adjust with sterile NaOH or increase Phosphate buffer strength.
Incomplete Labeling	Contamination	Ensure the "Wash Step" (Step 2) was thorough. Even trace LB carryover dilutes the isotope.
Precipitation	"Salting Out"	High ammonium concentrations can salt out some proteins. Ensure pH is not near the pI of the protein.

References

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